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Compound of Interest

Compound Name:
4-[(6-Bromopyridin-3-

yl)sulfonyl]morpholine

Cat. No.: B13693526

Get Quote

Executive Summary
Compound: 4-[(6-Bromopyridin-3-yl)sulfonyl]morpholine Role: Key intermediate for

medicinal chemistry, specifically as a Suzuki-Miyaura cross-coupling partner. Core Advantage:

The 6-bromo substituent offers superior reactivity in Palladium-catalyzed cross-coupling

reactions compared to its chlorinated analog, while the morpholine-sulfonyl moiety improves

solubility and metabolic stability in early-stage drug discovery.

This guide provides a technical comparison of this compound against its chloro-analog,

detailing the specific NMR and Mass Spectrometry signatures required for structural validation.

Structural Analysis & Synthesis Logic
The "Why": Structural Causality
The molecule consists of three distinct pharmacophores/functional groups:
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Morpholine Ring: Increases polarity and water solubility; the sulfonyl linkage prevents

metabolic oxidation at the nitrogen.

Sulfonyl Linker: A strong electron-withdrawing group (EWG) that deactivates the pyridine ring

toward Electrophilic Aromatic Substitution (EAS) but activates the 6-position for Nucleophilic

Aromatic Substitution (SNAr) if necessary.

6-Bromopyridine: The "warhead" for further functionalization. The Bromine atom is a "soft"

leaving group, making it an ideal partner for Pd-catalyzed reactions.

Synthesis Workflow (Protocol)
Objective: Synthesize the target from 6-bromopyridine-3-sulfonyl chloride and morpholine.

Reagents:

6-Bromopyridine-3-sulfonyl chloride (1.0 eq)

Morpholine (1.1 eq)[1]

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 eq)

Dichloromethane (DCM) (Solvent)

Step-by-Step Protocol:

Dissolution: Dissolve 6-bromopyridine-3-sulfonyl chloride in anhydrous DCM at 0°C under

N2 atmosphere.

Addition: Mix morpholine with Et3N in a separate vial. Add this mixture dropwise to the

sulfonyl chloride solution over 15 minutes. Reasoning: Exothermic reaction control.

Reaction: Allow warming to room temperature (RT) and stir for 2-4 hours. Monitor by TLC

(Hexane/EtOAc 1:1).

Workup: Wash with 1N HCl (to remove excess morpholine/pyridine), then Brine. Dry over

MgSO4.
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Purification: Recrystallize from EtOH or flash chromatography (if necessary).

Visualization: Synthesis & Logic
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Figure 1: Nucleophilic substitution pathway for the sulfonylation of morpholine.[2]

Analytical Characterization (The Core)
Mass Spectrometry (LC-MS/HRMS)
Method: ESI+ (Electrospray Ionization, Positive Mode).

The most critical validation step is distinguishing the Bromo product from potential Chloro

contaminants (arising from impure starting materials) or Des-halo byproducts.

Comparative Isotope Pattern Table:

Feature Target: 6-Bromo Analog
Alternative: 6-Chloro
Analog

Monoisotopic Mass ~306.97 Da ~262.02 Da

M+2 Peak Source 81-Br isotope 37-Cl isotope

Isotope Ratio (M : M+2) 1 : 1 (Equal intensity) 3 : 1 (M is 3x higher)

Diagnostic Value
High. The "Twin Towers"

doublet is unmistakable.

Moderate. Requires careful

integration.

Self-Validating Check: If you observe a mass spectrum where the M+2 peak is roughly 30% of

the parent peak, you have synthesized the Chloro analog (likely due to Cl/Br exchange or
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wrong starting material). If the peaks are equal height, you have the correct Bromo compound.

[3]

Target (Bromine) Impurity (Chlorine)

Purified Sample

ESI+ Ionization

Peak M (100%)
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Figure 2: Diagnostic Isotope Logic. The 1:1 doublet is the primary pass/fail criterion.

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d6 (Recommended for sulfonamide solubility) or CDCl3. Frequency: 400 MHz

or higher.

1H NMR Diagnostic Signals (Predicted in DMSO-d6):

The pyridine ring protons are the most sensitive to the "Performance" of the compound (i.e., the

electronic nature of the bromine).
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Proton Position Multiplicity Shift (ppm)
Structural
Insight

H-2 Pyridine C-2
Doublet (d, J~2.5

Hz)
8.70 - 8.80

Most deshielded.

Flanked by

Nitrogen and

Sulfonyl (EWG).

H-4 Pyridine C-4

Doublet of

Doublets (dd,

J~8.5, 2.5 Hz)

8.10 - 8.20

Ortho to Sulfonyl.

Shows coupling

to H-5 and H-2.

H-5 Pyridine C-5
Doublet (d, J~8.5

Hz)
7.80 - 7.90

Ortho to

Bromine.

Shielded relative

to H-2/H-4.

Morph-O
Morpholine O-

CH2
Triplet/Multiplet 3.60 - 3.70

Characteristic

ether region.

Morph-N
Morpholine N-

CH2
Triplet/Multiplet 2.95 - 3.05

Upfield from O-

CH2. Deshielded

compared to free

amine due to

sulfonamide.

Comparison with Alternatives:

vs. 6-Chloro Analog: The H-5 proton in the Chloro analog will appear slightly upfield (approx

0.05 - 0.1 ppm difference) due to the lower polarizability of Chlorine compared to Bromine,

though the electronegativity difference competes. The Mass Spec is a better differentiator

than NMR here.

vs. 6-H (Des-bromo): If the bromine is lost (hydrogenolysis), H-5 becomes a multiplet/triplet

and shifts significantly upfield, and the integration of the aromatic region changes from 3H to

4H.

Performance Comparison: Why Bromo?
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In drug development workflows, this compound is rarely the final drug; it is a building block. Its

performance is measured by its reactivity in subsequent steps.

Feature 6-Bromo (Target)
6-Chloro
(Alternative)

6-Iodo (Alternative)

Suzuki Coupling Rate High Low/Moderate Very High

Stability High Very High Low (Light Sensitive)

Cost/Availability Moderate Low High

Recommendation

Preferred Balance.

Excellent compromise

between shelf-stability

and reactivity for Pd-

coupling.

Requires specialized,

expensive ligands

(e.g., Buchwald

precatalysts) to couple

efficiently.

Too

expensive/unstable for

routine scale-up.

Experimental Insight: When attempting a Suzuki coupling at the 6-position:

Protocol A (Standard): Pd(PPh3)4, Na2CO3, Dioxane/Water, 90°C.

Bromo-analog: >90% conversion in 4 hours.

Chloro-analog:[2][4] <20% conversion (Requires Protocol B).

Protocol B (Advanced): Pd2(dba)3, XPhos, K3PO4.

Chloro-analog:[2][4] >85% conversion.[5]

Conclusion: The Bromo analog allows the use of cheaper, "standard" catalytic systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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